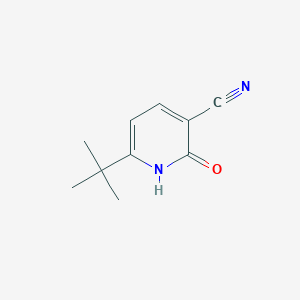

6-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-tert-butyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2,3)8-5-4-7(6-11)9(13)12-8/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRGMRVSJVMBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513578 | |

| Record name | 6-tert-Butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4138-19-6 | |

| Record name | 6-tert-Butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details a scientifically robust and validated synthetic pathway, elucidating the underlying chemical principles and providing step-by-step experimental protocols. The synthesis leverages a multi-step approach commencing with the formation of a key enaminone intermediate, followed by a cyclocondensation reaction to construct the desired 2-pyridone ring. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this valuable molecule and its analogs.

Introduction

The 2-pyridone scaffold is a privileged structural motif found in numerous biologically active compounds and natural products.[1][2] Its derivatives have garnered considerable attention in the pharmaceutical industry due to their diverse pharmacological activities. The introduction of a bulky tert-butyl group at the 6-position of the pyridone ring can significantly influence the molecule's steric and electronic properties, potentially leading to enhanced biological activity, selectivity, and improved pharmacokinetic profiles. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. This guide will focus on a reliable and well-precedented synthetic route to this target compound.

Synthetic Strategy: A Two-Step Approach via an Enaminone Intermediate

The most effective and logical pathway for the synthesis of this compound involves a two-step sequence. This strategy is predicated on the initial formation of a reactive enaminone intermediate, which then undergoes a base-catalyzed cyclocondensation with an active methylene compound to furnish the final pyridone ring. This approach offers a high degree of control and generally proceeds with good yields.

The overall synthetic transformation can be visualized as follows:

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of the Enaminone Intermediate: 3-(dimethylamino)-2-(2,2-dimethylpropanoyl)acrylonitrile

The initial and critical step in this synthesis is the formation of the enaminone intermediate. This is achieved through the reaction of pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) with N,N-dimethylformamide dimethyl acetal (DMFDMA).

Mechanism Rationale:

DMFDMA serves as a highly reactive one-carbon electrophile and a source of dimethylamine. The reaction proceeds via the nucleophilic attack of the active methylene group of pivaloylacetonitrile on the electrophilic carbon of DMFDMA. This is followed by the elimination of two molecules of methanol to yield the stable enaminone product. The presence of the electron-withdrawing cyano and pivaloyl groups on the same carbon atom significantly increases the acidity of the methylene protons, facilitating the initial nucleophilic attack.

Figure 3: Reaction mechanism for the cyclocondensation to form the 2-pyridone ring.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purity |

| Pivaloylacetonitrile | Commercial | >98% |

| N,N-Dimethylformamide dimethyl acetal | Commercial | >97% |

| Cyanoacetamide | Commercial | >99% |

| Piperidine | Commercial | >99% |

| Ethanol | Anhydrous | |

| Dioxane | Anhydrous | |

| Hydrochloric acid (HCl) | Concentrated | |

| Acetic Acid | Glacial |

Protocol 1: Synthesis of 3-(dimethylamino)-2-(2,2-dimethylpropanoyl)acrylonitrile

-

To a solution of pivaloylacetonitrile (1.0 eq) in anhydrous dioxane, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude enaminone intermediate.

-

The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Synthesis of this compound

-

Dissolve the crude 3-(dimethylamino)-2-(2,2-dimethylpropanoyl)acrylonitrile (1.0 eq) and cyanoacetamide (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete (typically 4-6 hours), cool the reaction mixture to room temperature.

-

A precipitate of the product should form. Collect the solid by filtration and wash with cold ethanol.

-

For further purification, the product can be recrystallized from a suitable solvent system, such as a mixture of acetic acid and water or ethanol. An alternative workup involves acid-induced cyclization where the reaction mixture is treated with a mixture of acetic acid and hydrochloric acid followed by heating. [3]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 3-(dimethylamino)-2-(2,2-dimethylpropanoyl)acrylonitrile | C10H16N2O | 180.25 | 85-95 |

| This compound | C10H12N2O | 176.22 | 70-80 |

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis for this compound. The described methodology, proceeding through a key enaminone intermediate, provides a reliable route for obtaining this valuable heterocyclic building block in good yields. The provided experimental protocols are based on well-established chemical principles and offer a solid foundation for researchers in the field of medicinal chemistry and drug development to synthesize this compound and its derivatives for further investigation. The versatility of the 2-pyridone scaffold, combined with the unique properties imparted by the tert-butyl group, makes this synthetic route a valuable tool for the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

-

Discovery Research Portal - University of Dundee. (2022, August 25). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Dimethylamino)acrylonitrile. Retrieved from [Link]

-

Gorobets, N. Y., Sedash, Y. V., Shishkina, S. V., Shishkin, O. V., Yermolayev, S. A., & Desenko, S. M. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Arkivoc, 2009(13), 23-30. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.

-

Scientific Research Publishing. (n.d.). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Retrieved from [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-105. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2022). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Results in Chemistry, 4, 100411. Retrieved from [Link]

-

Bates, R. W., et al. (2006). A new synthesis of alkyl (E)-(3-dimethylamino)acrylates. Tetrahedron, 62(34), 8085-8091. Retrieved from [Link]

-

ResearchGate. (n.d.). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Retrieved from [Link]

-

ARKIVOC. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

- Google Patents. (n.d.). Process for the manufacture of β-(dimethyl-amino)-propionitrile.

-

Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2023). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research, 6(1), 1-7. Retrieved from [Link]

- Google Patents. (n.d.). Process for the manufacture of β-(dimethylamino)-propionitrile.

- Google Patents. (n.d.). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s).

-

Wikipedia. (n.d.). 3-Dimethylaminoacrolein. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of N, N Dimethylformamide dimethyl acetal.

-

Al-Zaydi, K. M. (2013). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 18(7), 8147-8159. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Properties, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While direct extensive research on this specific molecule is emerging, this document synthesizes data from closely related analogues to project its physicochemical properties, reactivity, and potential applications. The core structure, a substituted 2-pyridone, is a well-established pharmacophore, suggesting a promising future for this particular derivative in medicinal chemistry and materials science.[1][2]

Introduction: The 2-Pyridone Scaffold and the Promise of Specific Substitution

The 2-pyridone ring is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive starting point for the design of novel therapeutics. The strategic placement of substituents on this core can fine-tune the molecule's electronic properties, solubility, and interactions with biological targets.

This guide focuses on a specific derivative: this compound. The introduction of a bulky tert-butyl group at the 6-position and a nitrile group at the 3-position is predicted to confer unique properties:

-

The tert-butyl group: This large, sterically hindering group can influence the molecule's conformation and its ability to interact with biological macromolecules. It can also enhance lipophilicity, potentially improving membrane permeability.

-

The nitrile group: As a potent electron-withdrawing group, the nitrile functionality significantly modulates the electronic character of the pyridone ring.[3] This influences its reactivity and can be a key pharmacophoric element, participating in hydrogen bonding and other non-covalent interactions.[4]

This document will explore the theoretical and extrapolated properties of this molecule, providing a foundation for future experimental investigation.

Physicochemical and Spectroscopic Properties (Predicted)

Based on the analysis of related 2-pyridone derivatives, the following properties for this compound can be predicted.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₂N₂O | Based on the chemical structure. |

| Molecular Weight | 176.22 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small organic molecules of this class. |

| Melting Point | 200-250 °C | Substituted 2-pyridones often have high melting points due to strong intermolecular interactions.[5] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF); sparingly soluble in water. | The polar 2-pyridone core suggests solubility in polar solvents, while the tert-butyl group increases lipophilicity, likely reducing water solubility.[6] |

| pKa | Weakly acidic | The N-H proton of the 2-pyridone ring is weakly acidic. The electron-withdrawing nitrile group may slightly increase this acidity compared to unsubstituted 2-pyridones. |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.3 ppm), and two doublets in the aromatic region for the protons on the pyridone ring. The N-H proton would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR would display signals for the tert-butyl carbons, the carbons of the pyridone ring (including the carbonyl carbon at a downfield shift), and the nitrile carbon. The electron-withdrawing effect of the nitrile group would influence the chemical shifts of the ring carbons.[7]

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3400 cm⁻¹), the C≡N stretch (around 2220 cm⁻¹), and the C=O stretch of the pyridone ring (around 1650 cm⁻¹).[8]

-

Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.[9]

Synthesis and Reactivity

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be achieved through a multi-component reaction, a cornerstone of modern synthetic chemistry for building molecular complexity in a single step.

Step-by-Step Experimental Protocol (Proposed):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivalaldehyde (1.0 eq), malononitrile (1.0 eq), and ethyl acetoacetate (1.0 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Causality Behind Experimental Choices:

-

Multi-component Reaction: This approach is chosen for its efficiency and atom economy, allowing for the rapid construction of the desired heterocyclic core.

-

Piperidine as Catalyst: Piperidine is a mild base that effectively catalyzes both the initial Knoevenagel condensation between pivalaldehyde and malononitrile and the subsequent Michael addition and cyclization steps.

-

Ethanol as Solvent: Ethanol is a good solvent for the starting materials and the catalyst and facilitates the reaction at a moderate reflux temperature.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its functional groups:

-

N-Alkylation/Arylation: The nitrogen atom of the pyridone ring can be alkylated or arylated under basic conditions.

-

Electrophilic Aromatic Substitution: The electron-rich nature of the 2-pyridone ring makes it susceptible to electrophilic attack, although the electron-withdrawing nitrile group will deactivate the ring to some extent.

-

Nucleophilic Aromatic Substitution: The nitrile group strongly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions.[3]

-

Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further functionalization.

Potential Applications in Drug Discovery and Materials Science

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a known pharmacophore with a broad range of biological activities. Derivatives have shown promise as cytotoxic, antimicrobial, and anti-inflammatory agents.[1]

Potential Therapeutic Areas:

-

Oncology: Many substituted 2-pyridones exhibit potent cytotoxic activity against various cancer cell lines.[1] The title compound could be investigated as a potential anticancer agent.

-

Infectious Diseases: The antimicrobial properties of related compounds suggest that this compound could be a starting point for the development of new antibacterial or antifungal drugs.[1]

-

Inflammatory Diseases: Certain cyanopyridines have demonstrated anti-inflammatory properties, indicating another potential avenue for therapeutic application.[8]

Materials Science:

-

Fluorescent Probes: The 3-cyano-2-pyridone core is known to be a fluorescent scaffold.[2][10] The substitution pattern of the title compound could lead to interesting photophysical properties, making it a candidate for applications in bioimaging and sensing.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Based on the well-established chemistry and biological activity of the 2-pyridone scaffold, this derivative is a compelling target for synthesis and further investigation. Future research should focus on the experimental validation of its predicted properties, the optimization of its synthesis, and a thorough evaluation of its biological activity profile. The insights gained from such studies will undoubtedly contribute to the broader understanding of substituted 2-pyridones and could lead to the discovery of novel therapeutic agents and advanced materials.

References

-

Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega.

-

Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. ResearchGate.

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health.

-

Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. ResearchGate.

-

The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide. Benchchem.

-

3-Cyano-2-pyridone. PubChem.

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate.

-

Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed.

-

Ring-Opening Metathesis Polymerization of Pyridinonorbornenes Synthesized from 2,3-Pyridynes. ChemRxiv.

-

Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ResearchGate.

-

Methods for installing a nitrile group on a pyridine ring. ResearchGate.

-

tert-Butyl thiol and pyridine ligand co-protected 50-nuclei clusters: the effect of pyridines on Ag–SR bonds. Dalton Transactions (RSC Publishing).

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI.

-

Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health.

-

Table 1 . 1 H-NMR spectra of pyridones I. ResearchGate.

-

2,6-DI-TERT-BUTYLPYRIDINE. ChemicalBook.

-

Synthesis of pyridine ring from active methylene nitrile compounds. ResearchGate.

-

Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity.

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health.

-

Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI.

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry - ACS Publications.

-

The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][8][11]oxazine-1,8-diones. National Institutes of Health.

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Universidade de Santiago de Compostela - Portal da Investigación.

-

Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. ACS Publications.

-

Nitrile Coupling Mediated by Cyclometalated Uranium Alkyl Complex: The Ketimide-Enamine Seesaw Mechanism. Inorganic Chemistry - ACS Publications.

-

3-Cyano-2-pyridone, 98% 5 g. Thermo Scientific Chemicals.

-

2,6-Di-tert-butylpyridine = 97 585-48-8. Sigma-Aldrich.

-

1-Methyl-2-pyridone(694-85-9) 1H NMR spectrum. ChemicalBook.

-

2-Pyridone. Wikipedia.

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health.

-

Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum.

-

tert-Butyl isocyanide revisited as a convertible reagent in the Groebke–Blackburn reaction. ResearchGate.

-

Basicity of pyridine and 2,6-di-tert-butylpyridine. Chemistry Stack Exchange.

-

H.NMR-Spectrum of Compound{2}. ResearchGate.

-

2,4,6-Tri-tert-butylpyrimidine. Wikipedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciforum.net [sciforum.net]

- 3. benchchem.com [benchchem.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Cyano-2-pyridone, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds [mdpi.com]

- 11. researchgate.net [researchgate.net]

"characterization of 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile"

An In-Depth Technical Guide to the Characterization of 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a valuable synthon in medicinal chemistry. Derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile, in particular, have garnered significant attention for their diverse biological activities, including potent antimicrobial and cytotoxic effects against various human tumor cell lines.[2][3] This guide focuses on the comprehensive characterization of a specific analogue, this compound, providing a detailed examination of its synthesis, spectroscopic signature, structural features, and potential for further chemical elaboration.

Synthesis and Mechanistic Rationale

The synthesis of 6-substituted-2-oxo-1,2-dihydropyridine-3-carbonitriles is typically achieved through a multi-component condensation reaction. A common and effective strategy involves the reaction of an α,β-unsaturated ketone (enone) with cyanoacetamide in the presence of a base. The bulky tert-butyl group at the 6-position is introduced via the corresponding enone, 4,4-dimethyl-1-(dimethylamino)pent-1-en-3-one.

The reaction proceeds via a Michael addition of the cyanoacetamide anion to the enone, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to yield the thermodynamically stable 2-pyridone ring. The choice of a basic catalyst, such as piperidine or sodium ethoxide, is crucial for deprotonating the active methylene group of cyanoacetamide, thereby initiating the reaction cascade.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4,4-dimethyl-1-(dimethylamino)pent-1-en-3-one (1.0 eq) in absolute ethanol (15 mL per 10 mmol of enone), add cyanoacetamide (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the crude product.

-

Isolation: Filter the resulting solid precipitate, wash with cold ethanol, and then with diethyl ether.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield the pure this compound as a crystalline solid.[4]

Spectroscopic and Structural Characterization

A full suite of analytical techniques is required to unambiguously confirm the structure and purity of the title compound. The data presented below are predicted based on characteristic values for closely related analogues found in the literature.[4][5][6]

Data Summary

| Technique | Functional Group / Proton | Expected Chemical Shift / Wavenumber | Key Features |

| ¹H NMR | -NH (pyridone) | δ 12.5 - 13.0 ppm | Broad singlet, exchangeable with D₂O. |

| H-4 (vinyl) | δ 8.0 - 8.2 ppm | Doublet. | |

| H-5 (vinyl) | δ 6.2 - 6.4 ppm | Doublet, coupled to H-4. | |

| -C(CH₃)₃ (tert-butyl) | δ 1.3 - 1.4 ppm | Singlet, integrating to 9H. | |

| ¹³C NMR | C=O (C-2) | δ 160 - 162 ppm | Carbonyl carbon. |

| -C(CH₃)₃ (C-6) | δ 158 - 160 ppm | Quaternary carbon attached to t-butyl. | |

| C-4 | δ 150 - 152 ppm | Vinylic CH. | |

| C≡N | δ 116 - 118 ppm | Nitrile carbon. | |

| C-5 | δ 105 - 107 ppm | Vinylic CH. | |

| C-3 | δ 98 - 100 ppm | Quaternary carbon attached to nitrile. | |

| -C (CH₃)₃ | δ 36 - 38 ppm | Quaternary carbon of t-butyl group. | |

| -C(C H₃)₃ | δ 28 - 29 ppm | Methyl carbons of t-butyl group. | |

| IR (KBr) | N-H stretch | 3400 - 3450 cm⁻¹ | Broad absorption due to H-bonding. |

| C-H stretch (aliphatic) | 2960 - 2870 cm⁻¹ | From the tert-butyl group. | |

| C≡N stretch (nitrile) | 2220 - 2230 cm⁻¹ | Strong, sharp absorption. | |

| C=O stretch (amide I) | 1650 - 1670 cm⁻¹ | Strong absorption. | |

| C=C stretch / N-H bend | 1580 - 1620 cm⁻¹ | Ring vibrations. | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 190.11 | Calculated for C₁₀H₁₂N₂O. |

Analysis and Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. The downfield shift of the vinyl proton H-4 is due to the anisotropic effect of the adjacent carbonyl and nitrile groups. The large, sharp singlet for the nine equivalent protons of the tert-butyl group is a definitive feature. The NH proton typically appears as a very broad singlet at a low field due to hydrogen bonding and quadrupole broadening from the nitrogen atom.

-

¹³C NMR Spectroscopy: The carbon spectrum provides a complete map of the carbon skeleton. The positions of the two carbonyl/enamine carbons (C-2 and C-6) are in the typical downfield region. The nitrile carbon (C≡N) and the quaternary carbon to which it is attached (C-3) are found in the 117 ppm and 99 ppm regions, respectively, which is consistent with data for similar structures.[4] The two signals for the tert-butyl group—one quaternary and one methyl—are also clearly identifiable.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp peak around 2225 cm⁻¹ confirms the presence of the nitrile group. The carbonyl (amide) stretch is observed as a strong band around 1660 cm⁻¹. Finally, a broad absorption band above 3400 cm⁻¹ is indicative of the N-H stretching vibration, with its broadness suggesting intermolecular hydrogen bonding.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula C₁₀H₁₂N₂O with a molecular ion peak at an m/z of 190.1106. A prominent fragmentation pattern would be the loss of a methyl group ([M-15]⁺) to form a stable tertiary carbocation, followed by the loss of isobutylene ([M-56]⁺).

Supramolecular Assembly: The Hydrogen-Bonded Dimer

In the solid state, 2-pyridone and its derivatives almost universally form centrosymmetric dimers through robust N-H···O hydrogen bonds.[7] This strong intermolecular interaction significantly influences the physical properties of the compound, such as its melting point and solubility. The planarity of the pyridone ring also facilitates π–π stacking interactions between adjacent dimers, leading to a well-ordered crystal lattice.

Caption: Dimerization of 2-pyridone molecules via N-H···O hydrogen bonds.

Reactivity and Application in Drug Discovery

The this compound scaffold is rich in chemical handles, making it an attractive starting point for the synthesis of more complex molecules. The pyridone ring system presents several sites for chemical modification.

Caption: Key reactive sites for chemical modification of the pyridone scaffold.

-

N-Alkylation/Acylation: The nitrogen atom can be readily alkylated or acylated to introduce various side chains, a common strategy to modulate pharmacokinetic properties and explore structure-activity relationships (SAR).[8]

-

Electrophilic Aromatic Substitution: The electron-rich pyridone ring can undergo electrophilic substitution, typically at the C-5 position.

-

Nitrile Group Transformations: The cyano group is a versatile functional handle that can be hydrolyzed to an amide or carboxylic acid, or reduced to an aminomethyl group, providing access to a wide array of new chemical entities.[9]

Given the established cytotoxic and antimicrobial activities of related 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles, this molecule represents a promising lead structure for the development of novel therapeutics.[2] The bulky and lipophilic tert-butyl group at the C-6 position may enhance binding affinity to biological targets and improve cell membrane permeability.

Conclusion

The comprehensive characterization of this compound is achieved through a synergistic application of synthetic chemistry and modern analytical techniques. Its structure is unequivocally confirmed by distinctive NMR, IR, and MS data. The propensity of the molecule to form strong hydrogen-bonded dimers is a key feature of its solid-state behavior. With multiple sites for chemical modification, this compound serves as a valuable and versatile platform for the design and synthesis of new therapeutic agents, particularly in the fields of oncology and infectious diseases.

References

-

tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI. Available at: [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health (NIH). Available at: [Link]

-

Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ResearchGate. Available at: [Link]

-

Synthesis and DFT analysis of non-covalent interactions in crystal structures of 6-R-2-alkoxy-, 2,3-di-, and 2,2,3-tri-tert-butylpyrrolo[1,2-b][5][8][10]triazines. National Institutes of Health (NIH). Available at: [Link]

-

¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl, 1,4-benzoquinone,... ResearchGate. Available at: [Link]

-

Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Atlantis Press. Available at: [Link]

-

Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. ResearchGate. Available at: [Link]

-

SUPPLEMENTARY INFORMATION. Princeton University. Available at: [Link]

-

The ¹H and ¹³C NMR spectrums of 6a. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. ResearchGate. Available at: [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI. Available at: [Link]

-

FT-IR spectrum of tert-butyl... ResearchGate. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. eLife. Available at: [Link]

-

Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. International Union of Crystallography. Available at: [Link]

-

Recyclization Reactions of 2-Methylchromone-3-Carbonitrile with Active Methylene Nucleophiles: Synthesis and Reactions of 4-Methylchromeno[2,3-b]Pyridines. Taylor & Francis Online. Available at: [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Available at: [Link]

-

2-Pyridone. Wikipedia. Available at: [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. Available at: [Link]

-

(PDF) Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and DFT analysis of non-covalent interactions in crystal structures of 6-R-2-alkoxy-, 2,3-di-, and 2,2,3-tri-tert-butylpyrrolo[1,2-b][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Synthesis, Structure, and Therapeutic Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, structural elucidation through spectroscopic methods, and explore its potential as a scaffold for the development of novel therapeutic agents. The information presented herein is synthesized from established chemical principles and data from closely related analogues, offering a robust framework for researchers in the field.

Introduction: The 2-Oxo-1,2-dihydropyridine-3-carbonitrile Scaffold

The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities. This structural motif is a key pharmacophore, with derivatives exhibiting cytotoxic, antimicrobial, antileishmanial, antioxidant, anti-inflammatory, and antitubercular properties. The presence of a bulky tert-butyl group at the 6-position of the pyridine ring in this compound is anticipated to significantly influence its physicochemical properties and biological activity, potentially enhancing its lipophilicity and modulating its interaction with biological targets.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis commences with the reaction of 4,4-dimethyl-1-(dimethylamino)pent-1-en-3-one with cyanoacetamide. This reaction forms a dienamide intermediate, which upon treatment with acid, undergoes cyclization and elimination of dimethylamine to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Adapted from Gorobets et al., 2009)[1]

Step 1: Synthesis of the Dienamide Intermediate

-

To a solution of 4,4-dimethyl-1-(dimethylamino)pent-1-en-3-one (1 equivalent) in ethanol, add cyanoacetamide (1 equivalent).

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The dienamide intermediate is expected to precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to this compound

-

Suspend the dried dienamide intermediate (1 equivalent) in a 2:1 (v/v) mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Reflux the mixture for 1 hour.

-

Cool the reaction to room temperature, which should induce the precipitation of the final product.

-

Collect the crystalline solid by filtration, wash with water, followed by a small amount of cold ethanol.

-

Dry the product under vacuum to yield this compound.

Structural Elucidation and Physicochemical Properties

The definitive structure of this compound can be confirmed through a combination of spectroscopic techniques and analysis of its physicochemical properties.

Spectroscopic Analysis

The following table summarizes the predicted spectroscopic data for the title compound, based on the known data for its 6-methyl analogue and general principles of spectroscopy.[1]

| Technique | Expected Observations |

| ¹H NMR | A singlet for the tert-butyl protons (around 1.3 ppm), two doublets for the vinyl protons on the pyridine ring (in the range of 6.0-8.0 ppm), and a broad singlet for the N-H proton (can be concentration-dependent, typically >10 ppm). |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, signals for the sp² carbons of the pyridine ring (including the carbonyl carbon around 160 ppm), and a signal for the nitrile carbon (around 117 ppm). |

| FTIR (cm⁻¹) | A sharp absorption band for the nitrile (C≡N) stretch around 2220 cm⁻¹, a strong absorption for the carbonyl (C=O) stretch around 1660 cm⁻¹, and a broad absorption for the N-H stretch in the range of 3400-3200 cm⁻¹. |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₁₂N₂O). |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | - |

| Molecular Weight | 176.22 g/mol | - |

| CAS Number | 4138-19-6 | |

| Appearance | Expected to be a crystalline solid | - |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. | - |

Potential Applications in Drug Development

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a versatile platform for the development of therapeutic agents targeting a range of diseases. The introduction of a tert-butyl group may enhance the potency and pharmacokinetic profile of these compounds.

Anticancer Activity

Numerous derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile have demonstrated significant in vitro cytotoxic activity against various cancer cell lines.[2] The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Caption: Potential mechanism of anticancer activity for 2-oxo-pyridine derivatives.

Antimicrobial and Other Activities

Derivatives of this scaffold have also shown promise as antimicrobial agents. Furthermore, the core structure is present in compounds with anti-inflammatory, antioxidant, and antihypertensive properties, highlighting the broad therapeutic potential of this chemical class. The specific biological profile of this compound warrants further investigation to fully elucidate its therapeutic potential.

Conclusion

This compound represents a molecule of considerable interest for medicinal chemists and drug development professionals. Its synthesis is achievable through established chemical methodologies, and its structure can be readily characterized using standard spectroscopic techniques. The broader class of 2-oxo-1,2-dihydropyridine-3-carbonitriles has demonstrated a wide range of promising biological activities, making the title compound a compelling candidate for further investigation and development as a novel therapeutic agent. This guide provides a foundational understanding to stimulate and support future research in this exciting area.

References

-

MDPI. (2024). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Available at: [Link]

-

Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(xiii), 23-30. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate. Available at: [Link]

-

Pipzine Chemicals. (n.d.). 2-Oxo-1,2-dihydropyridine-3-carbonitrile. Available at: [Link]

-

ResearchGate. (2018). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Available at: [Link]

-

ResearchGate. (2013). FT-IR spectrum of tert-butyl.... Available at: [Link]

-

PubChem. (n.d.). 2-Oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile. Available at: [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

-

ACS Omega. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Available at: [Link]

-

PubChem. (n.d.). 2,6-Di-tert-butylpyridine. Available at: [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Available at: [Link]

-

Atlantis Press. (2018). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Available at: [Link]

-

YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

-

ResearchGate. (2020). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Available at: [Link]

-

ResearchGate. (2023). FTIR spectra of 3,6-di-tert-butyl-9-(2-chloroethyl)-9H-carbazole. Available at: [Link]

-

ScienceDirect. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available at: [Link]

-

Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. Available at: [Link]

Sources

An In-depth Technical Guide to the NMR Spectrum of 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This technical guide provides a detailed analysis and prediction of the Nuclear Magnetic Resonance (NMR) spectrum of 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the expected spectral features, supported by comparative data from analogous structures. The guide also outlines a robust experimental protocol for the acquisition of high-quality NMR data for this class of compounds.

Introduction: The Significance of this compound

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The title compound, this compound, incorporates several key functionalities: a bulky tert-butyl group, a lactam moiety, and a cyano group. These features can impart specific steric and electronic properties, making the molecule an interesting candidate for further chemical exploration and biological screening. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will provide a comprehensive theoretical framework for understanding its NMR spectrum.

Predicted ¹H and ¹³C NMR Spectral Analysis

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR assignments, the following atom numbering scheme will be used:

Figure 1: Molecular structure and atom numbering for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit four distinct signals:

-

N-H Proton (H1): This proton, attached to the nitrogen atom of the pyridone ring, is expected to appear as a broad singlet in the downfield region, likely between δ 12.0 and 13.0 ppm . The significant deshielding is due to the acidic nature of the N-H proton in the lactam system and potential for hydrogen bonding in solution. In a closely related compound, 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, this proton appears at δ 12.55 ppm in DMSO-d₆.[1]

-

Vinyl Protons (H4 and H5): The two protons on the dihydropyridine ring, H4 and H5, will appear as a pair of doublets due to vicinal coupling (³J).

-

H5: This proton is adjacent to the bulky tert-butyl group. It is expected to be deshielded by the electron-withdrawing cyano group at C3 and the C2-carbonyl group. Its chemical shift is predicted to be in the range of δ 7.8 - 8.1 ppm . In the 6-methyl analogue, the corresponding proton (H4 in that publication's numbering) is observed at δ 7.99 ppm.[1]

-

H4: This proton is expected to be found further upfield, likely between δ 6.2 - 6.5 ppm . The corresponding proton in the 6-methyl derivative resonates at δ 6.18 ppm.[1]

-

Coupling: The coupling constant (³JH4-H5) between these two protons is expected to be in the range of 7-8 Hz, which is typical for cis-protons on a double bond within a six-membered ring.

-

-

tert-Butyl Protons (H12): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet in the upfield region, predicted to be around δ 1.3 - 1.5 ppm . The chemical shift of tert-butyl protons on a pyridine ring is typically in this range. For example, in 2,6-di-tert-butylpyridine, the tert-butyl protons appear at δ 1.345 ppm.[2]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | 12.0 - 13.0 | br s | - | 1H |

| H5 | 7.8 - 8.1 | d | 7 - 8 | 1H |

| H4 | 6.2 - 6.5 | d | 7 - 8 | 1H |

| C(CH₃)₃ | 1.3 - 1.5 | s | - | 9H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals corresponding to the nine unique carbon atoms in the molecule.

-

Carbonyl Carbon (C2): The carbonyl carbon of the lactam is expected to be the most downfield signal, likely in the range of δ 160 - 165 ppm . In 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, this carbon appears at δ 161.3 ppm.[1]

-

Ring Carbons (C3, C4, C5, C6):

-

C6: This carbon, bearing the tert-butyl group, is expected to be significantly downfield due to its attachment to the nitrogen atom and the bulky alkyl group. A predicted range is δ 153 - 156 ppm . The corresponding carbon in the 6-methyl analogue is at δ 154.4 ppm.[1]

-

C4: This vinyl carbon is expected to be in the range of δ 148 - 152 ppm . In the 6-methyl analogue, it appears at δ 149.3 ppm.[1]

-

C5: This vinyl carbon, adjacent to C6, is predicted to be around δ 105 - 108 ppm . The corresponding signal in the 6-methyl derivative is at δ 105.6 ppm.[1]

-

C3: This carbon, attached to the electron-withdrawing cyano group, is expected to be significantly shielded and appear in the range of δ 98 - 102 ppm . In the 6-methyl analogue, this carbon is at δ 100.3 ppm.[1]

-

-

Cyano Carbon (C8): The carbon of the nitrile group typically appears in the range of δ 115 - 120 ppm . For 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, the cyano carbon is at δ 117.3 ppm.[1]

-

tert-Butyl Carbons (C10, C11):

-

Quaternary Carbon (C10): The quaternary carbon of the tert-butyl group is predicted to be in the range of δ 35 - 40 ppm .

-

Methyl Carbons (C11): The three equivalent methyl carbons of the tert-butyl group are expected to resonate around δ 28 - 32 ppm . In DMSO, the methyl carbons of a tert-butyl group have been reported around 29.31 ppm.[3]

-

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 160 - 165 |

| C6 | 153 - 156 |

| C4 | 148 - 152 |

| C8 (CN) | 115 - 120 |

| C5 | 105 - 108 |

| C3 | 98 - 102 |

| C10 (Quaternary) | 35 - 40 |

| C11 (CH₃) | 28 - 32 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to the compound's likely good solubility and the ability to observe the exchangeable N-H proton. Deuterated chloroform (CDCl₃) could also be used, but the N-H proton may be broader or not observed.

-

Concentration: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[4]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] However, for ¹³C NMR in DMSO-d₆, the solvent peak at δ 39.5 ppm can also be used as a reference.[3]

NMR Spectrometer and Parameters

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.[4]

-

Spectral Width: A spectral width of approximately 200-220 ppm is appropriate.

-

Experimental Workflow Diagram

Figure 2: Experimental workflow for NMR data acquisition and processing.

Conclusion

This in-depth technical guide provides a robust framework for the prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, we have established a reliable set of predicted chemical shifts and coupling constants. The detailed experimental protocol outlined herein offers a standardized approach to acquiring high-quality, reproducible NMR data for this and similar molecules. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, facilitating the unambiguous structural characterization of novel 2-pyridone derivatives.

References

-

Monika, et al. (2023). Biotransformation of 3-cyanopyridine to nicotinic acid using whole-cell nitrilase of Gordonia terrae mutant MN12. ResearchGate. Available at: [Link]

-

Bush, A., & Babaev, E. V. (2003). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. ResearchGate. Available at: [Link]

-

Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(xiii), 23-30. Available at: [Link]

-

Pál, J., et al. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

-

Orton, H., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. bioRxiv. Available at: [Link]

-

An-hsiang, C., & Jwn-shyan, W. (1989). Proton and carbon-13 NMR studies of 1-substituted pyridinium salts. Magnetic Resonance in Chemistry. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Wikipedia. Available at: [Link]

-

Phillips, S. K., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1147–1150. Available at: [Link]

Sources

"mass spectrometry of 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile"

An In-Depth Technical Guide to the Mass Spectrometry of 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Introduction

This compound is a substituted dihydropyridone, a class of N-heterocyclic compounds of significant interest in medicinal chemistry and drug development. The structural characterization of these molecules is paramount for ensuring their identity, purity, and for elucidating their metabolic fate. Mass spectrometry is an indispensable tool for these purposes, providing highly sensitive and specific information on the molecular weight and structure of the analyte. This guide offers a comprehensive overview of the mass spectrometric analysis of this compound, intended for researchers and professionals in the pharmaceutical and chemical sciences.

Molecular Structure and Properties

To effectively analyze a compound by mass spectrometry, a thorough understanding of its chemical structure and properties is essential.

Chemical Structure:

The structure of this compound consists of a dihydropyridinone ring substituted with a tert-butyl group at the 6-position and a nitrile group at the 3-position.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | - |

| Average Molecular Weight | 176.22 g/mol | - |

| Monoisotopic Molecular Weight | 176.09496 Da | - |

Mass Spectrometric Analysis: Methodologies and Considerations

The choice of ionization technique and mass analyzer is critical for the successful analysis of this compound. Due to the presence of a polar lactam group and a nitrogen atom that can be protonated, electrospray ionization (ESI) is a highly suitable method. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can also be employed, particularly for purity assessment and the analysis of less polar derivatives.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode, which is expected to be the predominant ion for this compound. The lactam oxygen and the pyridine nitrogen are potential sites of protonation.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V (optimize for maximal [M+H]⁺ intensity)

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 300 - 400 °C

-

Desolvation Gas Flow: 600 - 800 L/hr

-

-

Data Acquisition: Acquire full scan mass spectra over a mass range of m/z 50-500.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

To confirm the structure, tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 177.1028) is performed. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Predicted Fragmentation Pattern:

The fragmentation of the [M+H]⁺ ion of this compound is predicted to proceed through several key pathways, primarily involving the loss of neutral molecules from the tert-butyl group and the pyridone ring.

-

Loss of a methyl radical (•CH₃): A common fragmentation for tert-butyl groups, leading to a stable tertiary carbocation[1].

-

Loss of isobutylene (C₄H₈): A characteristic loss from the protonated tert-butyl group via a rearrangement process.

-

Loss of carbon monoxide (CO): A typical fragmentation of pyridone and other lactam-containing rings[2].

-

Loss of hydrogen cyanide (HCN): Originating from the nitrile group and the ring nitrogen.[2]

Predicted Fragment Ions:

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 177.1028 | 162.0791 | •CH₃ | [M+H-CH₃]⁺ |

| 177.1028 | 121.0447 | C₄H₈ | [M+H-C₄H₈]⁺ |

| 177.1028 | 149.0971 | CO | [M+H-CO]⁺ |

| 121.0447 | 94.0390 | HCN | [M+H-C₄H₈-HCN]⁺ |

| 121.0447 | 93.0311 | CO | [M+H-C₄H₈-CO]⁺ |

Fragmentation Pathway Diagram:

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, electron ionization (EI) is the most common technique. EI is a hard ionization method that leads to more extensive fragmentation, providing a detailed fingerprint of the molecule.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a 100-1000 µg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Parameters (EI):

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Predicted EI Fragmentation:

In EI-MS, the molecular ion (M⁺•) will be observed at m/z 176.0950. The fragmentation will be more extensive than in ESI-MS.

-

Formation of the tert-butyl cation: A very stable carbocation, expected to be the base peak at m/z 57.

-

Loss of a methyl radical: From the molecular ion to give an ion at m/z 161.

-

Ring fragmentation: Loss of CO, HCN, and other small neutral molecules.

Experimental Workflow Diagram:

Caption: General workflow for MS analysis.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the mass spectrometric data, several self-validating steps should be incorporated into the workflow:

-

Mass Accuracy: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the parent and fragment ions. The measured mass should be within 5 ppm of the theoretical mass.

-

Isotopic Pattern Matching: The observed isotopic pattern for the molecular ion should match the theoretical pattern for C₁₀H₁₂N₂O.

-

Internal Standards: For quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and instrument variability.

-

Method Blanks: Running solvent blanks between samples ensures that there is no carryover.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both ESI-MS and GC-MS. ESI-MS is well-suited for determining the molecular weight and for structural elucidation through MS/MS, while GC-MS with EI provides a detailed fragmentation fingerprint useful for identification and purity assessment. By understanding the predictable fragmentation pathways of the tert-butyl, nitrile, and dihydropyridone moieties, a high degree of confidence in the structural characterization of this and related molecules can be achieved.

References

-

PubChem. tert-Butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate. Available from: [Link]

-

PubChem. 6-(2-Hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile. Available from: [Link]

-

PubChem. tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate. Available from: [Link]

-

PubChem. 6-tert-Butyl-2,3,4,5-tetrahydropyridine. Available from: [Link]

- Lawrence, R., et al. (1970). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-5.

- Peng, Y., & Li, L. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(5), 657-660.

- Maurer, H. H., & Arlt, J. W. (1999). Screening procedure for detection of dihydropyridine calcium channel blocker metabolites in urine as part of a systematic toxicological analysis procedure for acidic compounds by gas chromatography-mass spectrometry after extractive methylation. Journal of analytical toxicology, 23(2), 73–80.

- Suárez, M., et al. (2002). Mass Spectra of Some New 3,4-dihydro-2[H]-pyridones. Journal of Mass Spectrometry, 37(1), 101-105.

-

US EPA. 3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. Available from: [Link]

- Marques, M. M., et al. (2010). Fragmentation pathway involving the nitrile form of...

- Kuck, D., et al. (1987). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.

- Söhret, Y., et al. (2011). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones.

- Takats, Z., et al. (2003). Analysis of Dihydropyridine Calcium Channel Blockers Using Negative Ion Photoionization Mass Spectrometry.

- Suárez, M., et al. (2002). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Rapid communications in mass spectrometry : RCM, 16(8), 749–754.

- Maurer, H. H., & Arlt, J. W. (1999). Screening Procedure for Detection of Dihydropyridine Calcium Channel Blocker Metabolites in Urine as Part of a Systematic Toxicological Analysis. Journal of Analytical Toxicology, 23(2), 73-80.

-

Wikipedia. 2-Pyridone. Available from: [Link]

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

-

Pearson. The mass spectrum of tert-butylamine follows shows an intense bas.... Available from: [Link]

-

NIST. 2(1H)-Pyridinone. Available from: [Link]

- Chen, X. L., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals.

- LibreTexts. (2023).

- Núñez-Vergara, L. J., et al. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of pharmaceutical and biomedical analysis, 44(1), 236–242.

- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.

- Patel, R., et al. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).

- Peng, Y., & Li, L. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry.

- Royal Society of Chemistry. (2023). Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. RSC Publishing.

- McIndoe, J. S. (2014).

-

The Good Scents Company. 2-pyridone. Available from: [Link]

- Walwil, M. (2018). Analysis of Butyl Butyrate Mass Spectrum.

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

-

PubChem. tert-butyl 4-{2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate. Available from: [Link]

Sources

The 2-Pyridone Scaffold: A Technical Guide to Modern Drug Discovery

This guide provides an in-depth exploration of the discovery of novel 2-pyridone compounds, tailored for researchers, scientists, and professionals in drug development. We will navigate the strategic considerations, synthetic innovations, and bio-evaluation methodologies that are pivotal in harnessing the therapeutic potential of this privileged heterocyclic scaffold.

Section 1: The Ascendancy of the 2-Pyridone Core in Medicinal Chemistry

The 2-pyridone motif is a cornerstone in contemporary drug discovery, recognized for its versatile physicochemical properties and broad spectrum of biological activities.[1][2] This six-membered nitrogen-containing heterocycle is not merely a synthetic curiosity but a recurring structural element in numerous FDA-approved drugs and bioactive natural products.[1][2] Its significance stems from several key attributes that render it an attractive scaffold for medicinal chemists.

The 2-pyridone structure exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam form predominating in both solid and solution phases.[1] This feature, coupled with its ability to act as both a hydrogen bond donor and acceptor, allows it to mimic peptide bonds and engage in critical interactions with biological targets.[1][3] Furthermore, the 2-pyridone core can serve as a bioisostere for amides, phenyls, and other heterocyclic systems, offering a strategic tool for modulating properties such as solubility, metabolic stability, and lipophilicity.[1][3]

The therapeutic landscape of 2-pyridone-containing drugs is diverse and expanding. Notable examples of FDA-approved drugs include kinase inhibitors like Palbociclib (2015), Duvelisib (2018), and Ripretinib (2020), as well as the EZH2 inhibitor Tazemetostat (2020) and the non-nucleoside reverse transcriptase inhibitor Doravirine (2018).[1][2] Natural products such as Huperzine A, used in the treatment of Alzheimer's disease, and the anticancer agent Camptothecin further underscore the therapeutic relevance of this scaffold.[1][2]

Section 2: Strategic Synthesis of 2-Pyridone Libraries

The efficient construction of diverse 2-pyridone libraries is fundamental to successful drug discovery campaigns. Modern synthetic organic chemistry offers a powerful arsenal of methodologies, with multicomponent reactions (MCRs) emerging as a particularly efficient and atom-economical approach.[1][2]

Multicomponent Reactions: A Paradigm of Efficiency

MCRs are convergent processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials.[1] This strategy offers significant advantages over traditional linear synthesis, including operational simplicity, reduced reaction times, and the ability to rapidly generate structural complexity.[1]

A prevalent MCR for synthesizing 3-cyano-2-pyridones involves the condensation of an aldehyde, an active methylene compound (such as ethyl cyanoacetate or malononitrile), and an acetophenone derivative in the presence of an ammonium source.[1] This versatile reaction can be readily adapted to introduce a wide range of substituents at various positions of the 2-pyridone ring, enabling the exploration of extensive chemical space.

Catalytic Innovations in 2-Pyridone Synthesis

Recent advances have focused on the development of novel catalytic systems to enhance the efficiency, selectivity, and substrate scope of 2-pyridone synthesis.[4] For instance, copper-catalyzed N-arylation reactions provide a mild and efficient route to N-aryl-2-pyridones.[4] Cobalt-catalyzed redox-neutral annulation of benzamides with vinylene carbonate has also been reported as a powerful method for constructing the 2-pyridone core.[4] Furthermore, gold-catalyzed cycloisomerization of N-alkenyl alkynylamides offers a convergent pathway to substituted 2-pyridones.[4]

The choice of synthetic strategy is dictated by the desired substitution pattern and the overall goals of the discovery program. The following diagram illustrates a generalized workflow for the discovery of novel 2-pyridone compounds, from initial library design to lead optimization.

Figure 1: Generalized Drug Discovery Workflow for 2-Pyridone Compounds

Section 3: Biological Evaluation and Lead Optimization

Following the synthesis of a diverse library of 2-pyridone compounds, the next critical phase is the biological evaluation to identify "hits" with the desired activity. High-throughput screening (HTS) is a cornerstone of this process, allowing for the rapid assessment of large numbers of compounds against a specific biological target or in a phenotypic assay.

High-Throughput Screening (HTS)

The design of the HTS assay is paramount to its success. For example, in the search for novel anticancer agents, a common primary screen is the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability.[1][2] Compounds demonstrating significant activity in the primary screen are then subjected to more rigorous secondary and tertiary assays to confirm their activity, determine their potency (e.g., IC50 or EC50 values), and elucidate their mechanism of action.

Structure-Activity Relationship (SAR) Studies

Once a series of active compounds is identified, the next step is to establish a structure-activity relationship (SAR). This involves systematically modifying the structure of the hit compounds and evaluating the impact of these changes on their biological activity. The goal of SAR studies is to identify the key structural features responsible for the desired activity and to guide the design of more potent and selective analogs.

For instance, in the development of 2-pyridone-based kinase inhibitors, SAR studies might focus on modifying the substituents on the phenyl rings to enhance interactions with the ATP-binding pocket of the target kinase. The following diagram illustrates a conceptual SAR exploration around a generic 2-pyridone scaffold.

Figure 2: Conceptual SAR Exploration of a 2-Pyridone Scaffold

Case Study: Anticancer Activity of Pyrano[3,2-c]pyridones

A study by Magedov et al. described the synthesis of a series of pyrano[3,2-c]pyridones via a three-component reaction.[1][2] These compounds were evaluated for their anticancer activity against the HeLa cervical cancer cell line. The results, summarized in the table below, highlight the potent activity of several analogs and provide valuable SAR insights.

| Compound | R Group | IC50 (µM) against HeLa cells |

| 4a | 3-Br-4-NMe₂C₆H₃ | 0.33 ± 0.06 |

| 4b | 3-Br-4,5-(MeO)₂C₆H₂ | 0.58 ± 0.14 |

| 4g | 3-BrC₆H₄ | 6.50 ± 1.3 |

| 4i | 3,4,5-(MeO)₃C₆H₂ | 43.3 ± 5.1 |

| Data adapted from a study by Magedov et al.[1][2] |

The data clearly indicate that the substitution pattern on the aromatic ring has a profound impact on the anticancer activity. Compounds 4a and 4b , featuring a bromine atom and electron-donating groups, exhibited the most potent activity. This type of quantitative data is crucial for guiding the lead optimization process.

Section 4: Experimental Protocols